1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole
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Overview
Description
1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound known for its applications in organic synthesis. It is characterized by the presence of chlorine and sulfone functional groups, which contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole can be synthesized by treating 1,4-dichlorobenzene with chlorosulfuric acid at 150°C, followed by stirring the mixture into ice water. This method yields 85% of the desired product .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its applications in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the imidazole ring.
4-Methyl-1H-imidazole: Contains the imidazole ring but lacks the sulfonyl and chlorine groups.
Uniqueness
1(2,5-Dichloro-benzenesulfonyl)-4-methyl-1H-imidazole is unique due to the combination of its functional groups, which confer specific reactivity and properties. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-5-14(6-13-7)17(15,16)10-4-8(11)2-3-9(10)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZRVIBDCBJNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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